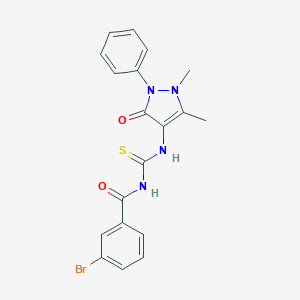![molecular formula C16H10F2N4OS B293450 3-[(4-Fluorophenoxy)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293450.png)
3-[(4-Fluorophenoxy)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Fluorophenoxy)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of triazolo-thiadiazoles and has been studied extensively for its pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 3-[(4-Fluorophenoxy)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-Fluorophenoxy)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can exert its pharmacological effects by altering the levels of various biochemical and physiological parameters. For example, this compound has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines such as IL-10.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[(4-Fluorophenoxy)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its diverse pharmacological activities. This compound has been found to exhibit multiple therapeutic properties, which makes it a promising candidate for drug development. However, the limitations of this compound include its poor solubility and bioavailability, which can pose challenges in its formulation and delivery.
Zukünftige Richtungen
There are several future directions for the research on 3-[(4-Fluorophenoxy)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of the potential areas of investigation include:
1. Further studies on the mechanism of action of this compound to better understand its pharmacological activities.
2. Development of novel formulations and delivery systems to improve the solubility and bioavailability of this compound.
3. Investigation of the potential of this compound as a therapeutic agent for various diseases such as epilepsy, diabetes, and inflammation.
4. Exploration of the structure-activity relationship of this compound to identify more potent and selective analogs.
Conclusion:
In conclusion, 3-[(4-Fluorophenoxy)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound with diverse pharmacological activities. This compound has been extensively studied for its potential therapeutic properties and has shown promising results in various preclinical studies. Further research is needed to fully understand the mechanism of action of this compound and to identify more potent and selective analogs.
Synthesemethoden
The synthesis of 3-[(4-Fluorophenoxy)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorophenylhydrazine with 4-fluorobenzaldehyde in the presence of acetic acid and ethanol. The resulting intermediate is then reacted with thiourea and 2-chloroacetic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
The potential pharmacological activities of 3-[(4-Fluorophenoxy)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in recent years. This compound has been found to exhibit anticonvulsant, analgesic, anti-inflammatory, and antidiabetic activities.
Eigenschaften
Molekularformel |
C16H10F2N4OS |
|---|---|
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
3-[(4-fluorophenoxy)methyl]-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10F2N4OS/c17-11-3-1-10(2-4-11)15-21-22-14(19-20-16(22)24-15)9-23-13-7-5-12(18)6-8-13/h1-8H,9H2 |
InChI-Schlüssel |
HRJNSPZYDAXLAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F)F |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293369.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293370.png)
![6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293374.png)
![2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B293375.png)
![6-[(4-Fluorophenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293379.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293380.png)
![6-[(4-Chlorophenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293381.png)
![6-(3-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293383.png)
![6-(2-Ethoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293388.png)
![Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B293391.png)
![6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293397.png)
![6-(2-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293398.png)